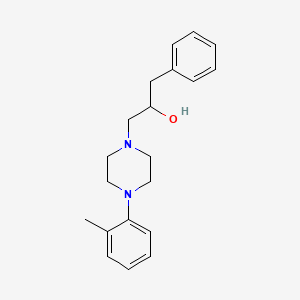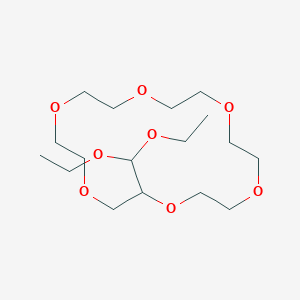
2-(Diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a diethoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of a suitable precursor with diethoxymethyl reagents under controlled conditions. One common method involves the use of diethoxymethylsilane as a reagent, which reacts with the precursor compound in the presence of a catalyst to form the desired product . The reaction conditions often include specific temperatures, pressures, and solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like diethoxymethylsilane, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
2-(Diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethoxymethyl)furan: A compound with a similar diethoxymethyl group but different structural framework.
2-Furaldehyde diethyl acetal: Another compound with a diethoxymethyl group, used in different applications.
Uniqueness
2-(Diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its multiple ether linkages and cyclic structure, which confer specific chemical and physical properties. These properties make it suitable for applications that require stability, reactivity, and specific interactions with other molecules.
Propriétés
Numéro CAS |
76377-05-4 |
|---|---|
Formule moléculaire |
C17H34O8 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
2-(diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C17H34O8/c1-3-23-17(24-4-2)16-15-22-12-11-20-8-7-18-5-6-19-9-10-21-13-14-25-16/h16-17H,3-15H2,1-2H3 |
Clé InChI |
SLPGROJYAQGAJR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1COCCOCCOCCOCCOCCO1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




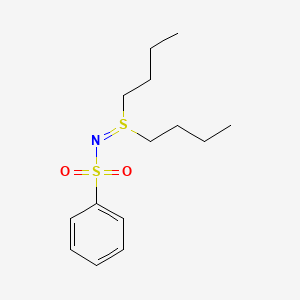


![[1,1'-Biphenyl]-4-ol, 4'-[(6-bromohexyl)oxy]-](/img/structure/B14448141.png)
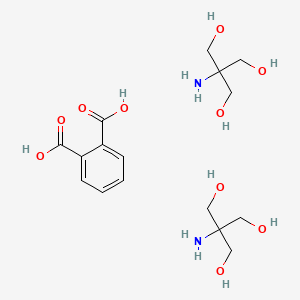
![Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane](/img/structure/B14448154.png)

![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)
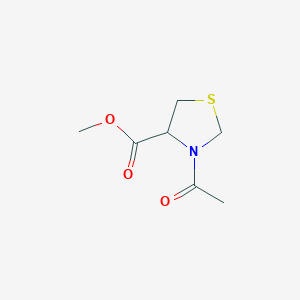
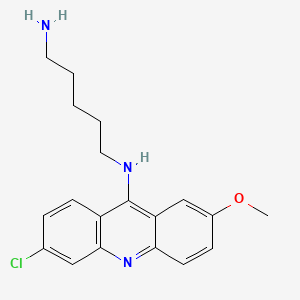
![3-[(But-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14448184.png)
